molecular formula C6H9IN2O B13025650 (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol

(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B13025650
M. Wt: 252.05 g/mol
InChI Key: ZUCOZYNVQHJTPN-YFKPBYRVSA-N
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Description

(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound that contains a pyrazole ring substituted with an iodine atom and a hydroxyl group on a propanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

    Chiral synthesis: The chiral center is introduced by reacting the iodinated pyrazole with a chiral epoxide or a chiral auxiliary.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd (Hydrogen gas with palladium catalyst) can be used.

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) can be used under suitable conditions.

Major Products

    Oxidation: Formation of 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-one.

    Reduction: Formation of 1-(4-Hydro-1H-pyrazol-1-yl)propan-2-ol.

    Substitution: Formation of 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol or 1-(4-Mercapto-1H-pyrazol-1-yl)propan-2-ol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The iodine atom and the hydroxyl group may play crucial roles in binding to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
  • (S)-1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
  • (S)-1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol

Uniqueness

(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine may result in different binding affinities and reaction mechanisms.

Properties

Molecular Formula

C6H9IN2O

Molecular Weight

252.05 g/mol

IUPAC Name

(2S)-1-(4-iodopyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1

InChI Key

ZUCOZYNVQHJTPN-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CN1C=C(C=N1)I)O

Canonical SMILES

CC(CN1C=C(C=N1)I)O

Origin of Product

United States

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